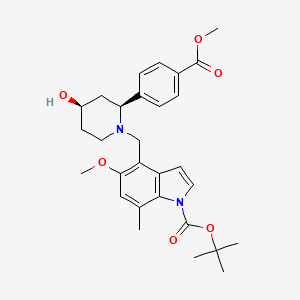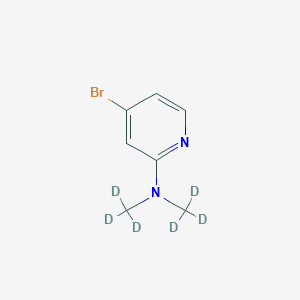
4-Bromo-2-(dimethylamino-d6)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(dimethylamino-d6)-pyridine is a deuterated derivative of 4-Bromo-2-(dimethylamino)-pyridine. This compound is characterized by the presence of a bromine atom at the 4-position and a dimethylamino group at the 2-position on the pyridine ring. The deuterium atoms replace the hydrogen atoms in the dimethylamino group, which can be useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(dimethylamino-d6)-pyridine typically involves the bromination of 2-(dimethylamino-d6)-pyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions
4-Bromo-2-(dimethylamino-d6)-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Major products include pyridine N-oxides.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
4-Bromo-2-(dimethylamino-d6)-pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its deuterated form is particularly useful in NMR spectroscopy for studying reaction mechanisms and kinetics.
Biology: Employed in the study of enzyme mechanisms and drug metabolism, where the deuterium atoms can help in tracing metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
作用机制
The mechanism of action of 4-Bromo-2-(dimethylamino-d6)-pyridine depends on its specific application. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The deuterium atoms can influence the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanism and transition states.
相似化合物的比较
Similar Compounds
4-Bromo-2-(dimethylamino)-pyridine: The non-deuterated form of the compound.
4-Chloro-2-(dimethylamino)-pyridine: Similar structure with a chlorine atom instead of bromine.
2-(Dimethylamino)-pyridine: Lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-2-(dimethylamino-d6)-pyridine is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotopic labeling. This property allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
207.10 g/mol |
IUPAC 名称 |
4-bromo-N,N-bis(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3/i1D3,2D3 |
InChI 键 |
HKZMXPYRQCDFCR-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C1=NC=CC(=C1)Br)C([2H])([2H])[2H] |
规范 SMILES |
CN(C)C1=NC=CC(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


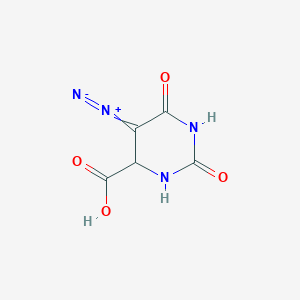
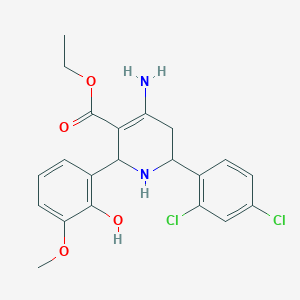
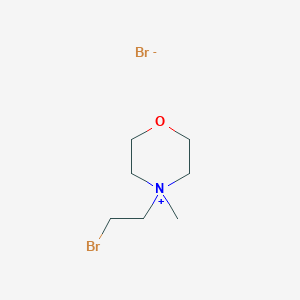
![N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide](/img/structure/B14013753.png)
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)

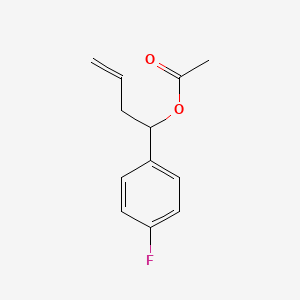
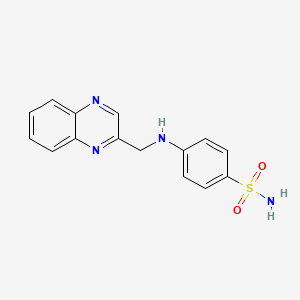
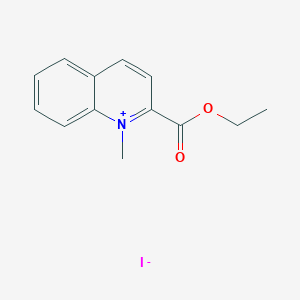
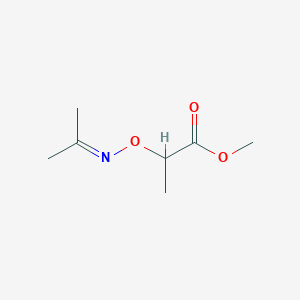
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
